molecular formula C15H15N5O2S2 B2779987 N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207054-43-0

N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2779987
CAS No.: 1207054-43-0
M. Wt: 361.44
InChI Key: BVALAJXXBDKOMF-UHFFFAOYSA-N
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Description

N-(5-(Dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a bifunctional thiazole derivative featuring a dimethylcarbamoyl group at position 5 and a methyl group at position 4 on one thiazole ring, while the adjacent thiazole ring incorporates a pyrrole substituent at position 2. The compound’s synthesis likely involves coupling reactions, analogous to methodologies described for related thiazoles .

Properties

IUPAC Name

N,N,4-trimethyl-2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-9-11(13(22)19(2)3)24-14(16-9)18-12(21)10-8-23-15(17-10)20-6-4-5-7-20/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVALAJXXBDKOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article synthesizes the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C15H16N4O2S2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}_2

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler thiazole derivatives. For example, the synthesis may include the reaction of thiazole derivatives with dimethylcarbamoyl chloride in the presence of bases to form the desired carboxamide .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thiazole derivatives have been shown to possess significant activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall synthesis .

Antiparasitic Activity

In vitro studies have demonstrated that certain thiazole-based compounds can inhibit the growth of parasites such as Plasmodium species, responsible for malaria. The activity is attributed to interference with metabolic pathways essential for parasite survival .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. For instance, a study reported that thiazole-containing compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the effectiveness of thiazole derivatives against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for some derivatives .
  • Antiparasitic Effects : In a murine model infected with Plasmodium yoelii, treatment with thiazole derivatives led to a significant reduction in parasitemia and increased survival rates compared to untreated controls .
  • Anticancer Studies : A recent investigation into the cytotoxic effects of thiazole-based compounds revealed that they could reduce viability in MCF-7 breast cancer cells by 70% at concentrations of 25 µM after 48 hours .

Summary Table of Biological Activities

Activity TypeModel/SystemResult/EffectReference
AntimicrobialE. coli, S. aureusMIC = 50 µg/mL
AntiparasiticP. yoelii (murine model)Reduced parasitemia, increased survival
AnticancerMCF-7 cells70% viability reduction at 25 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against protozoan parasites such as Cryptosporidium. In vitro studies have shown it to possess modest potency with an effective concentration (EC50) of 2.1 μM against C. parvum, along with oral efficacy in various in vivo models, including those involving mice and gnotobiotic piglets .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study focusing on derivatives of thiazole compounds highlighted their cytotoxic effects against several human cancer cell lines, including MCF-7 and HepG2. The results showed that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications to the thiazole structure could enhance anticancer activity .

Drug Development Insights

The structure of N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been utilized in rational drug design approaches. Its unique structural features allow for the exploration of structure-activity relationships (SAR), which are critical in optimizing drug candidates. Research has indicated that modifications to the thiazole ring can lead to variations in biological activity, thereby informing future drug development strategies .

Case Study 1: Efficacy Against Cryptosporidiosis

In a controlled study, the compound was tested for its effectiveness against Cryptosporidium infections in mouse models. The findings demonstrated that while the compound showed modest potency, it was effective in reducing parasite load, indicating potential for further development as a therapeutic agent for cryptosporidiosis .

Case Study 2: Anticancer Activity Evaluation

In another study, various derivatives of thiazole compounds were synthesized and tested against different cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, with some derivatives showing IC50 values significantly lower than standard treatments like sorafenib. This suggests that the compound could serve as a lead structure for developing new anticancer therapies .

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The carboxamide group (-CONH-) and dimethylcarbamoyl (-N(CH₃)₂CO-) moiety are susceptible to hydrolysis under extreme pH conditions.

  • Acidic Hydrolysis :
    Protonation of the carboxamide oxygen facilitates nucleophilic attack by water, leading to cleavage of the amide bond. This generates 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid and 5-(dimethylcarbamoyl)-4-methylthiazol-2-amine as products .

    Compound+H3O+Thiazole-4-COOH+Thiazol-2-amine\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{Thiazole-4-COOH} + \text{Thiazol-2-amine}
  • Basic Hydrolysis :
    The dimethylcarbamoyl group undergoes saponification in alkaline media, yielding 5-carboxy-4-methylthiazole-2-amine and dimethylamine .

Stability Data :

ConditionDegradation PathwayHalf-Life (25°C)Source
pH 1.0 (HCl)Amide bond cleavage8 hours
pH 13.0 (NaOH)Carbamoyl group saponification2 hours

Nucleophilic Substitution at the Thiazole Core

The electron-deficient C-2 and C-4 positions of the thiazole rings are reactive toward nucleophiles.

  • Thiazole Ring (5-(Dimethylcarbamoyl)-4-methyl substituent) :
    The C-2 position (adjacent to the carbamoyl group) reacts with amines (e.g., piperidine) via nucleophilic aromatic substitution (NAS), displacing the dimethylcarbamoyl group under microwave irradiation (100°C, 30 min) .

    Compound+R-NH22-Amino-thiazole derivative+HN(CH3)2\text{Compound} + \text{R-NH}_2 \rightarrow \text{2-Amino-thiazole derivative} + \text{HN(CH}_3\text{)}_2
  • Thiazole Ring (2-(1H-pyrrol-1-yl) substituent) :
    Halogenation at C-5 (via N-bromosuccinimide) generates a brominated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes electrophilic substitution at the α-positions (C-2 and C-5):

  • Nitration :
    Reaction with nitric acid/sulfuric acid introduces nitro groups at C-3 and C-4 of the pyrrole, altering electronic properties .

  • Sulfonation :
    Sulfur trioxide in H₂SO₄ selectively sulfonates the pyrrole ring, enhancing water solubility .

Reactivity Comparison :

PositionReactivity (EAS)Preferred Electrophile
Pyrrole C-2/C-5HighNO₂⁺, SO₃H⁺
Thiazole C-5ModerateBr⁺ (NBS)

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Buchwald-Hartwig Amination :
    The brominated intermediate (from C-5 halogenation) couples with aryl amines (e.g., aniline) to form biaryl amine derivatives .

  • Suzuki-Miyaura Coupling :
    Boronic acids (e.g., phenylboronic acid) react with brominated thiazole derivatives to yield extended π-conjugated systems .

Optimized Reaction Conditions :

Reaction TypeCatalystYield (%)Source
Buchwald-HartwigPd(OAc)₂/Xantphos78
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃85

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which the carboxamide linker decomposes exothermically. Major degradation products include CO₂ , NH(CH₃)₂ , and polymeric thiazole residues.

Biological Interactions

While not a direct chemical reaction, the compound’s carboxamide group interacts with enzyme active sites (e.g., kinases) via hydrogen bonding, as shown in molecular docking studies .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s structural analogs can be categorized based on substituent variations and core heterocyclic systems:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Bithiazole - 5-(Dimethylcarbamoyl), 4-methyl (Thiazole 1)
- 2-(1H-pyrrol-1-yl) (Thiazole 2)
~400–450 (estimated)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-thiazole hybrid - 5-Chloro, 3-methyl (Pyrazole)
- 4-cyano, 1-phenyl (Pyrazole)
403.1
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (89) Thiazole-cyclopropane - Biphenyl, methylthiophenyl (Thiazole)
- Benzodioxolyl cyclopropane
591.1
N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)propionamide Thiazole - 2-Bromoacetyl, 4-methyl (Thiazole)
- Propionamide
~300 (estimated)

Key Observations :

  • The target compound’s dimethylcarbamoyl group enhances hydrophilicity compared to halogenated analogs (e.g., 3a–3e) .
  • The pyrrole substituent may improve binding affinity to biological targets through π-π stacking, a feature absent in pyrazole-based analogs .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Spectroscopic Data (¹H-NMR, MS)
Target Compound Not reported Not reported Anticipated signals: δ ~2.6–3.0 (s, dimethylcarbamoyl), δ ~6.5–7.5 (pyrrole protons)
3a 133–135 68 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: [M+H]+ 403.1
3d 181–183 71 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H); MS: [M+H]+ 421.0 (Cl/F substitution)
Compound 89 Not reported Not reported HRMS: 591.141216 (C₃₃H₂₅N₃O₄S₂); ¹H-NMR confirms biphenyl and benzodioxole moieties

Trends :

  • Halogenation (e.g., Cl in 3a vs. F in 3d) correlates with higher melting points due to increased intermolecular forces .
  • Electron-withdrawing groups (e.g., cyano in 3a) reduce yields compared to electron-donating groups (e.g., methyl in 3c) .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole core via cyclization of α-haloketones with thioureas or thioamides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions. For example, 1H-pyrrole derivatives can be attached using Pd-catalyzed cross-coupling or SNAr reactions .
  • Step 3 : Final carboxamide functionalization using activated esters (e.g., HATU/DMAP) with dimethylcarbamoyl groups .
  • Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 6.5–8.5 ppm), pyrrole protons (δ 6.0–7.2 ppm), and methyl groups (δ 2.0–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₈N₄O₂S₂: 386.08) .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

  • Methodological Answer :

  • Thiazole Ring : Electrophilic substitution at C-5; sensitive to oxidation. Avoid strong acids/bases to prevent ring degradation .
  • Pyrrole Group : Participates in π-π stacking with biological targets; prone to electrophilic attack (e.g., iodination for radiolabeling) .
  • Carboxamide : Hydrogen-bond donor/acceptor; modify via alkylation or acylation to alter solubility/bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Variation 1 : Replace the dimethylcarbamoyl group with other carbamates (e.g., morpholinyl) to assess impact on target binding .
  • Variation 2 : Substitute the 4-methylthiazole with bulkier groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with computational docking (e.g., AutoDock Vina using PDB: 3QAK) .

Q. How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate cell-type specificity (e.g., cancer vs. immune cells) and dose-dependency (IC₅₀ vs. IC₉₀) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify primary targets (e.g., COX-2 vs. NF-κB) .
  • Data Normalization : Compare results against standardized controls (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory assays) .

Q. What computational strategies are effective for modeling its interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Docking Validation : Cross-validate with crystallographic data (e.g., PDB: 6LU7) to refine pose predictions .

Q. How to address challenges in crystallizing the compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DMF/water or ethanol/ethyl acetate) to induce slow crystallization .
  • Temperature Gradients : Gradually cool from 60°C to 4°C to enhance crystal lattice formation .
  • Additive Use : Introduce trace amounts of co-solvents (e.g., glycerol) to stabilize crystal nuclei .

Q. What experimental conditions are critical for evaluating its stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

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